Cas no 2162900-53-8 ((3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate)

(3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate is a halogenated aromatic sulfonate ester with applications in organic synthesis and pharmaceutical research. Its structure features both bromo and iodo substituents on the phenyl ring, enhancing its reactivity in cross-coupling reactions such as Suzuki or Sonogashira couplings. The sulfonate ester group serves as a versatile leaving group, facilitating nucleophilic substitution reactions. The compound's stability and well-defined reactivity profile make it a valuable intermediate for constructing complex molecular architectures. Its crystalline form ensures ease of handling and storage. Suitable for controlled functionalization, it is particularly useful in medicinal chemistry for the development of targeted bioactive molecules.
(3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate structure
2162900-53-8 structure
Product name:(3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate
CAS No:2162900-53-8
MF:C14H12BrIO3S
Molecular Weight:467.11675453186
CID:6454680
PubChem ID:165755893

(3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質

名前と識別子

    • (3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate
    • 2162900-53-8
    • EN300-7052275
    • (3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate
    • インチ: 1S/C14H12BrIO3S/c1-10-2-5-12(6-3-10)20(17,18)19-9-11-4-7-14(16)13(15)8-11/h2-8H,9H2,1H3
    • InChIKey: LCYRMQXKWSVNEF-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1Br)COS(C1C=CC(C)=CC=1)(=O)=O

計算された属性

  • 精确分子量: 465.87353g/mol
  • 同位素质量: 465.87353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 401
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 51.8Ų

(3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7052275-0.05g
(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate
2162900-53-8 95.0%
0.05g
$528.0 2025-03-12
Enamine
EN300-7052275-0.5g
(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate
2162900-53-8 95.0%
0.5g
$603.0 2025-03-12
Enamine
EN300-7052275-10.0g
(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate
2162900-53-8 95.0%
10.0g
$2701.0 2025-03-12
Enamine
EN300-7052275-0.25g
(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate
2162900-53-8 95.0%
0.25g
$579.0 2025-03-12
Enamine
EN300-7052275-1.0g
(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate
2162900-53-8 95.0%
1.0g
$628.0 2025-03-12
Enamine
EN300-7052275-2.5g
(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate
2162900-53-8 95.0%
2.5g
$1230.0 2025-03-12
Enamine
EN300-7052275-5.0g
(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate
2162900-53-8 95.0%
5.0g
$1821.0 2025-03-12
Enamine
EN300-7052275-0.1g
(3-bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate
2162900-53-8 95.0%
0.1g
$553.0 2025-03-12

(3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate 関連文献

(3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonateに関する追加情報

Introduction to (3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate (CAS No. 2162900-53-8)

In the realm of advanced chemical synthesis and pharmaceutical research, the compound (3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate (CAS No. 2162900-53-8) stands out as a versatile and highly functional molecule. This compound, characterized by its unique structural features, has garnered significant attention in recent years due to its potential applications in drug development and material science. The presence of both bromo and iodine substituents on the phenyl ring, coupled with the sulfonate group, makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.

The chemical structure of (3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate encompasses a benzene ring substituted at the 3-position with a bromine atom and at the 4-position with an iodine atom. This arrangement creates a highly reactive system, enabling various chemical transformations that are crucial for medicinal chemistry applications. The methyl group attached to the sulfonate moiety further enhances its reactivity, making it an attractive candidate for further functionalization. Such structural attributes have positioned this compound as a key building block in the synthesis of novel therapeutic agents.

Recent advancements in synthetic methodologies have highlighted the utility of (3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate in constructing biaryl frameworks, which are prevalent in many biologically active compounds. The bromo and iodine substituents facilitate cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl groups into the molecular scaffold. These reactions are pivotal in generating complex heterocyclic compounds that exhibit promising pharmacological properties.

In the context of drug discovery, the sulfonate group in (3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate plays a crucial role in modulating solubility and binding affinity. Sulfonates are well-known for their ability to enhance water solubility, which is a critical factor in drug formulation. Moreover, the sulfonate moiety can interact with biological targets through hydrogen bonding and electrostatic interactions, thereby influencing the pharmacokinetic and pharmacodynamic properties of derived compounds. This makes it an invaluable component in designing molecules with enhanced bioavailability and target specificity.

Current research endeavors are focusing on leveraging the unique reactivity of (3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate to develop novel therapeutic strategies against various diseases. For instance, studies have demonstrated its potential in generating small molecule inhibitors targeting enzymes involved in cancer metabolism. The ability to introduce diverse aryl groups through cross-coupling reactions allows for fine-tuning of enzyme inhibition profiles, leading to more effective and selective drug candidates.

Additionally, the compound has shown promise in materials science applications due to its ability to form stable coordination complexes with metal ions. These complexes exhibit interesting optical and electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other advanced electronic devices. The sulfonate group's role in stabilizing metal complexes further underscores its versatility as a functional moiety.

The synthesis of (3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate involves multi-step organic transformations that highlight its synthetic utility. Key steps include halogenation reactions to introduce bromo and iodine substituents onto the phenyl ring, followed by sulfonation to attach the sulfonate group at the appropriate position. These synthetic routes are optimized for high yield and purity, ensuring that researchers can obtain sufficient quantities of this valuable intermediate for further studies.

As interest in biaryl compounds continues to grow, (3-Bromo-4-iodophenyl)methyl 4-methylbenzene-1-sulfonate is expected to play an increasingly significant role in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for chemists working on next-generation therapeutics. By facilitating access to complex molecular architectures, this compound contributes to the ongoing effort to discover new drugs that address unmet medical needs.

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